6-(1-(2-Fluorobenzyl)piperidin-3-yl)nicotinic acid hydrochloride
Overview
Description
1’-(2-Fluoro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridinyl core, which is a common motif in many biologically active molecules, and a fluoro-benzyl group that can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Fluoro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the bipyridinyl core and the introduction of the fluoro-benzyl group. Common synthetic routes may include:
Formation of the Bipyridinyl Core: This can be achieved through various methods such as the Bohlmann-Rahtz pyridine synthesis or Hantzsch dihydropyridine synthesis.
Introduction of the Fluoro-benzyl Group: This step often involves nucleophilic substitution reactions where a fluoro-benzyl halide reacts with the bipyridinyl core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-(2-Fluoro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridinyl core to dihydropyridine derivatives.
Substitution: The fluoro-benzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1’-(2-Fluoro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluoro-benzyl group can enhance binding affinity to certain receptors or enzymes, while the bipyridinyl core can participate in electron transfer reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1’-(2-Chloro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride
- 1’-(2-Methyl-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride
Uniqueness
1’-(2-Fluoro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride is unique due to the presence of the fluoro-benzyl group, which can impart distinct chemical and biological properties. The fluoro group can enhance metabolic stability and binding affinity, making this compound potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
6-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]pyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2.ClH/c19-16-6-2-1-4-14(16)11-21-9-3-5-15(12-21)17-8-7-13(10-20-17)18(22)23;/h1-2,4,6-8,10,15H,3,5,9,11-12H2,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPYNKJQCYKVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)C3=NC=C(C=C3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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